

Technical Guide: Ethyl 3-[(4-fluorophenyl)thio]propanoate

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Compound of Interest

Compound Name: Ethyl 3-[(4-fluorophenyl)thio]propanoate

CAS No.: 57247-34-4

Cat. No.: B1621296

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Optimizing the Thio-Michael Addition Scaffold for Medicinal Chemistry

Executive Summary

Ethyl 3-[(4-fluorophenyl)thio]propanoate (CAS 57247-34-4) is a specialized organosulfur intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. Structurally, it combines a lipophilic 4-fluorophenyl thioether tail with a reactive ethyl ester headgroup. This bifunctionality makes it a critical "linker" scaffold in the development of PPAR agonists, MMP inhibitors, and metabolically stable bioisosteres.

This guide provides a rigorous technical analysis of the compound's synthesis, purification, and application logic. It is designed for researchers requiring a self-validating protocol for generating this pharmacophore with high purity (>98%).

Chemical Profile & Properties[1][2][3][4][5][6]

The incorporation of the fluorine atom at the para-position of the phenyl ring serves a dual purpose: it blocks metabolic oxidation at the most reactive site (enhancing in vivo half-life) and modulates the lipophilicity (LogP) of the thioether chain.

Property	Value	Notes
CAS Number	57247-34-4	
IUPAC Name	Ethyl 3-(4-fluorophenylsulfanyl)propanoate	
Molecular Formula	C ₁₁ H ₁₃ FO ₂ S	
Molecular Weight	228.28 g/mol	
Physical State	Colorless to pale yellow liquid	Oily consistency
Boiling Point	~140–145 °C at 1 mmHg	Estimated (high vacuum required)
Solubility	Soluble in DCM, EtOAc, MeOH	Insoluble in water
Flash Point	>110 °C	Non-flammable under standard conditions

Synthetic Pathway: The Thio-Michael Addition

The most robust route to CAS 57247-34-4 is the Thio-Michael addition of 4-fluorothiophenol to ethyl acrylate. This reaction is atom-economical and proceeds under mild basic catalysis.

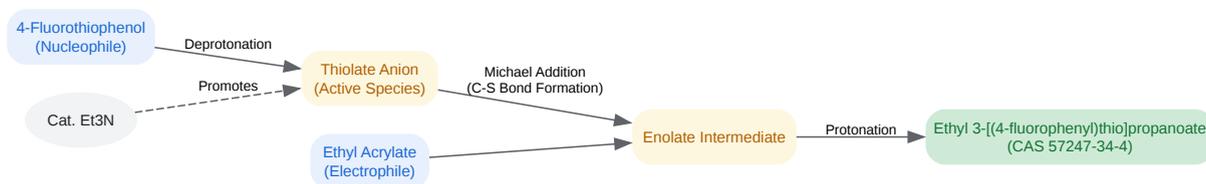
Mechanistic Insight

The reaction is initiated by the deprotonation of the thiol (pKa ~6) by a catalytic base (e.g., Triethylamine). The resulting thiolate anion acts as a soft nucleophile, attacking the

-carbon of the

-unsaturated ester (ethyl acrylate). The resulting enolate intermediate is rapidly protonated to yield the final thioether.

Reaction Diagram (DOT)



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Figure 1: Mechanism of the base-catalyzed Thio-Michael addition yielding CAS 57247-34-4.

Experimental Protocol

Standardized for 50 mmol scale.

Reagents

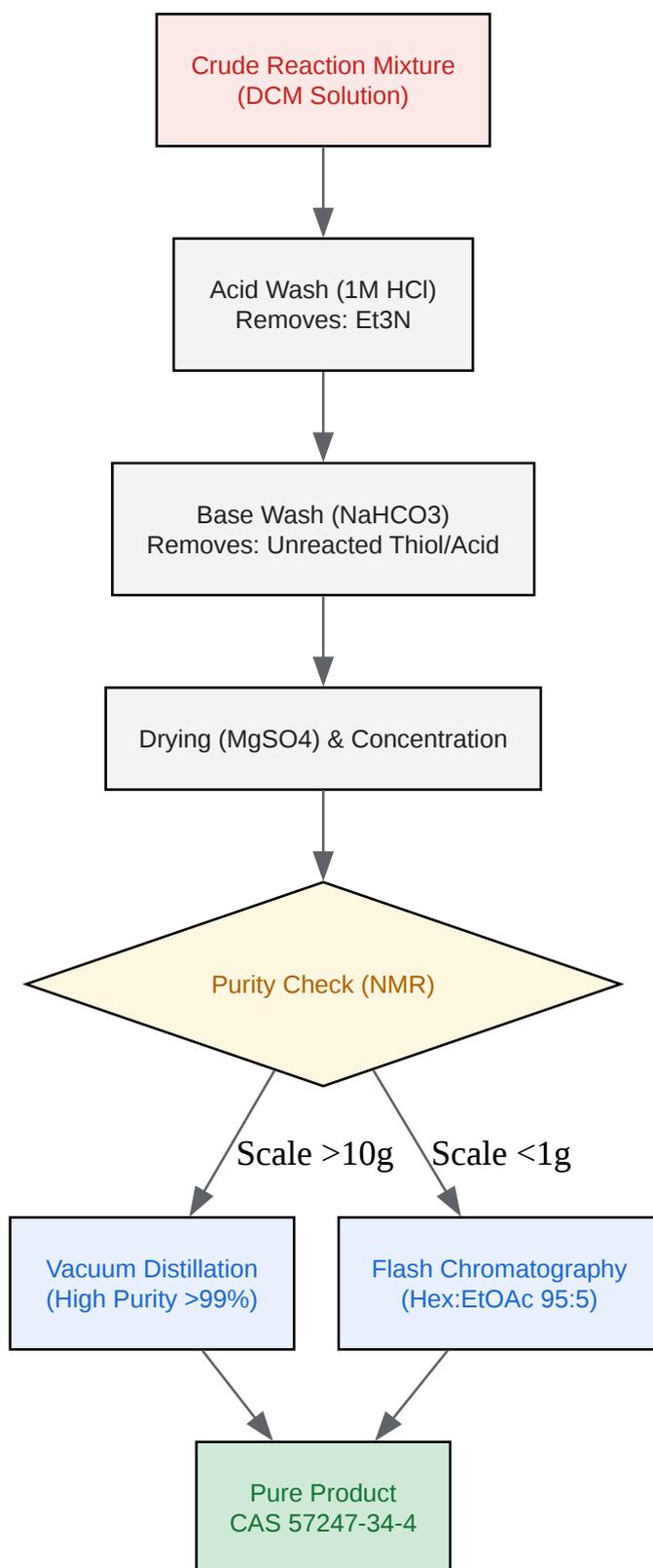
- 4-Fluorothiophenol: 6.41 g (50 mmol)
- Ethyl Acrylate: 5.51 g (55 mmol, 1.1 eq)
- Triethylamine (Et₃N): 0.25 g (0.5 mmol, 1 mol%)
- Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Methodology

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen to prevent disulfide formation (oxidation of the starting thiol).
- Solvation: Dissolve 4-fluorothiophenol (6.41 g) in 50 mL of anhydrous DCM. Add the catalytic triethylamine (0.35 mL).
 - Note: The solution may turn slightly yellow due to thiolate formation.
- Addition: Cool the flask to 0°C (ice bath). Add ethyl acrylate dropwise over 20 minutes.

- Control: The reaction is exothermic. Maintain internal temperature $<10^{\circ}\text{C}$ to prevent polymerization of the acrylate.
- Reaction: Remove the ice bath and stir at room temperature (25°C) for 2–4 hours.
 - Validation: Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot ($R_f \sim 0.6$) should disappear; the product appears at $R_f \sim 0.4$.
- Quench & Workup:
 - Wash the reaction mixture with 1M HCl (20 mL) to remove the amine catalyst.
 - Wash with sat. NaHCO_3 (20 mL) to remove any unreacted thiol or acrylic acid byproducts.
 - Wash with Brine (20 mL).
- Drying: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure (Rotavap).

Purification Workflow (DOT)



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Figure 2: Purification logic tree based on reaction scale.

Applications in Drug Discovery[10]

This compound is rarely the final API; it is a versatile building block.

PPAR Agonist Synthesis

Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid metabolism. The "thio-propanoate" tail is a classic pharmacophore in PPAR-

agonists (e.g., GW501516 analogs).

- Workflow: The ethyl ester is hydrolyzed to the acid (LiOH/THF), which then serves as the polar "head" group required for receptor binding in the ligand-binding pocket.

Metabolic Stability (The Fluorine Effect)

The 4-fluoro substitution is intentional. In non-fluorinated analogs (phenyl-thio), the para-position is susceptible to Cytochrome P450 hydroxylation.

- C-H Bond Energy: ~99 kcal/mol.
- C-F Bond Energy: ~116 kcal/mol.
- Result: The C-F bond is metabolically inert, extending the in vivo half-life of the drug candidate without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs F = 1.47 Å).

Oxidation to Sulfones

The thioether sulfur can be selectively oxidized to a sulfoxide (using 1 eq mCPBA) or a sulfone (using 2 eq mCPBA). Sulfones are strong hydrogen bond acceptors and are often explored in SAR (Structure-Activity Relationship) studies to tune polarity.

Safety & Handling (E-E-A-T)

- Thiol Stench: 4-Fluorothiophenol has a pungent, disagreeable odor. All reactions must be performed in a well-ventilated fume hood. Bleach (NaOCl) should be kept handy to neutralize any spills (oxidizes thiol to odorless disulfide/sulfonate).

- Skin Irritation: Acrylates are potent sensitizers. Double-gloving (Nitrile) is recommended.
- Storage: Store the final ester under nitrogen at 4°C. Thioethers can slowly oxidize to sulfoxides upon prolonged exposure to air.

References

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